

Chiauranib (Ibcasertib): A Technical Guide to a Multi-Target Kinase Inhibitor

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Compound of Interest

Compound Name: *Chiauranib*
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Abstract

Chiauranib (also known as Ibcasertib or CS2164) is a potent, orally active small molecule inhibitor that targets multiple key kinases implicated in cancer progression.^{[1][2]} It exerts its anti-tumor effects through the simultaneous inhibition of kinases involved in angiogenesis, mitosis, and inflammation.^[3] This technical guide provides a comprehensive overview of **Chiauranib**, including its target profile, preclinical and clinical data, detailed experimental methodologies, and the signaling pathways it modulates.

Core Mechanism and Target Profile

Chiauranib is a multi-target inhibitor that potently targets key kinases driving tumor growth, vascularization, and immune evasion.^{[1][4]} Its primary targets include Aurora B kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor alpha (PDGFR α), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).^{[1][2]} The half-maximal inhibitory concentrations (IC₅₀) for these targets are in the low nanomolar range, indicating high potency.^{[1][4]}

Table 1: Kinase Inhibition Profile of Chiauranib

Target Kinase	IC50 Range (nM)	Primary Function in Cancer	Reference
Aurora B	1-9	Mitosis, cell cycle control	[1] [4]
VEGFR1	1-9	Angiogenesis, vasculogenesis	[1] [4]
VEGFR2	1-9	Angiogenesis, vascular permeability	[1] [4]
VEGFR3	1-9	Lymphangiogenesis	[1] [4]
PDGFR α	1-9	Cell proliferation, angiogenesis	[1] [4]
c-Kit	1-9	Cell survival, proliferation	[1] [4]
CSF-1R	1-9	Macrophage differentiation and survival, tumor microenvironment modulation	[1] [4]

Preclinical and Clinical Data

Preclinical Efficacy

In preclinical studies, **Chiauranib** has demonstrated significant anti-tumor activity in various cancer models.

Parameter	Value/Observation	Model System	Reference
Cell Cycle Arrest	G2/M phase arrest	Human tumor cell lines (e.g., Molt-4)	[1]
Phospho-Histone H3 Inhibition	Concentration-dependent reduction	Molt-4 cells	[1]
Anti-Angiogenic Activity	Suppression of VEGFR/PDGFR phosphorylation, inhibition of cell proliferation and tube formation	HUVEC and NIH3T3 cells	[1]
In Vivo Tumor Growth Inhibition	Remarkable regression or complete inhibition	Human tumor xenograft models	[1]
Oral Dosing in Xenografts	0.5-40 mg/kg, once daily	Mouse xenograft models	[1]

Clinical Trial Findings

A Phase I dose-escalation study has been conducted to evaluate the safety, tolerability, and pharmacokinetics of **Chiauranib** in patients with advanced solid tumors.

Parameter	Finding	Reference
Maximum Tolerated Dose (MTD)	50 mg, once daily	[5]
Dose-Limiting Toxicity (DLT)	Grade 3 hypertension at 65 mg/day	[5]
Common Treatment-Related Adverse Events	Fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, hypertension	[6]
Preliminary Efficacy	12 out of 18 patients achieved stable disease	[6]

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen® TR-FRET Assay - Representative Protocol)

This protocol outlines a general procedure for determining the IC₅₀ of **Chiauranib** against its target kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

- Recombinant human kinase (e.g., Aurora B, VEGFR2)
- Fluorescein-labeled substrate peptide
- Terbium-labeled anti-phospho substrate antibody
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **Chiauranib** (serially diluted)

- 384-well assay plates

Procedure:

- Prepare a 2X kinase solution in assay buffer.
- Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at the Km for the specific kinase.
- Add 2.5 μ L of serially diluted **Chiauranib** to the assay plate wells.
- Add 2.5 μ L of the 2X kinase solution to each well.
- Initiate the reaction by adding 5 μ L of the 2X substrate/ATP solution to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 10 μ L of a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
- Calculate the emission ratio and plot against the **Chiauranib** concentration to determine the IC50 value.

Cell Proliferation Assay (CCK-8 Assay)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to measure the effect of **Chiauranib** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., DOHH2)
- Complete cell culture medium

- **Chiauranib** (serially diluted)
- CCK-8 solution
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.[7][8]
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][8]
- Add 10 μ L of serially diluted **Chiauranib** to the appropriate wells. Include a vehicle control (DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
- Add 10 μ L of CCK-8 solution to each well.[7][8][9]
- Incubate the plate for 1-4 hours at 37°C.[7][8][9]
- Measure the absorbance at 450 nm using a microplate reader.[7][8]
- Calculate the percentage of cell viability relative to the vehicle control and plot against the **Chiauranib** concentration to determine the IC50 value.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Chiauranib** in a subcutaneous xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)

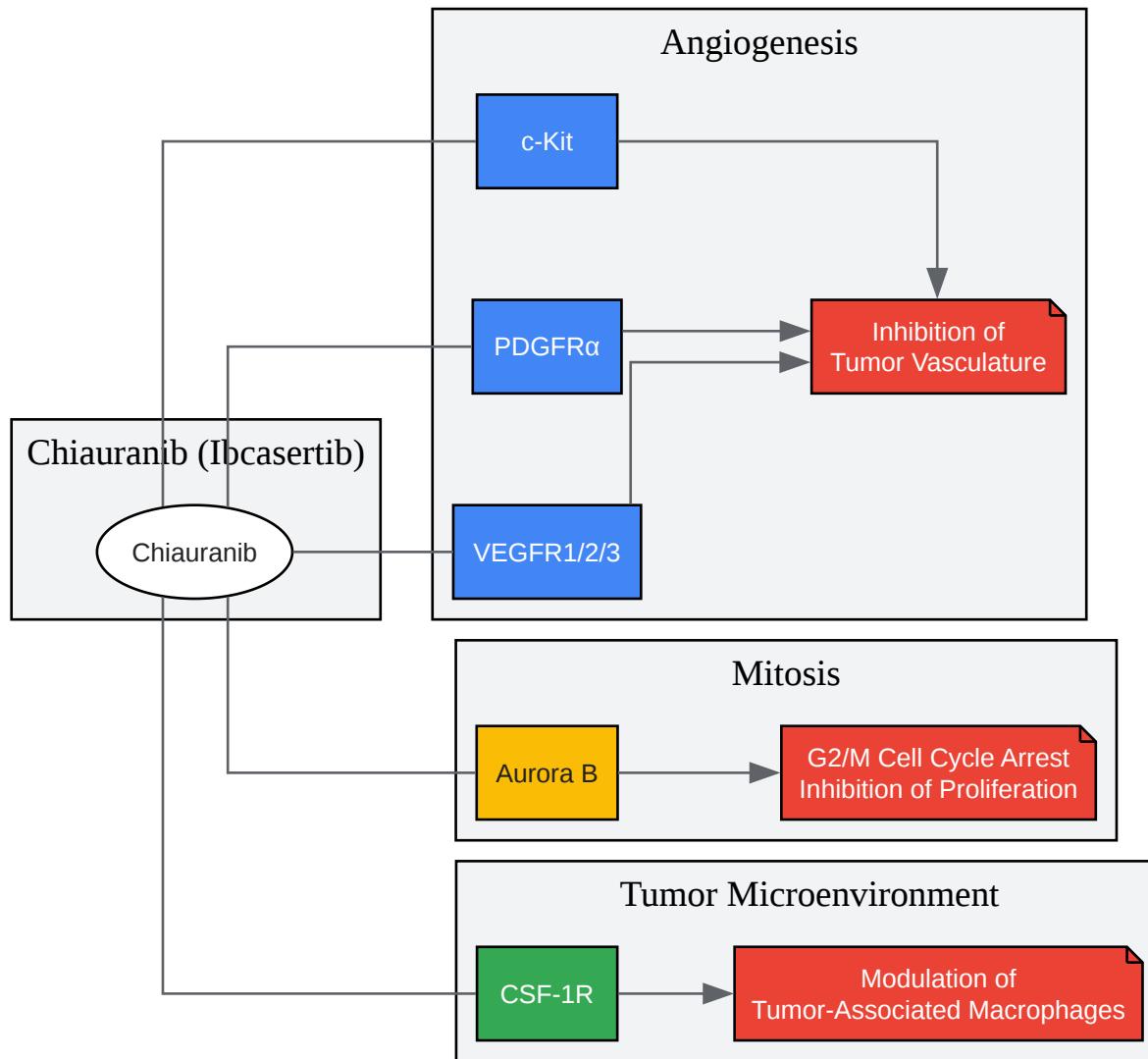
- Human cancer cell line (e.g., DOHH2)
- Matrigel (optional)
- **Chiauranib** formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Culture the cancer cells to a sufficient number and ensure high viability (>90%).
- Resuspend the cells in a suitable buffer (e.g., PBS or serum-free media), with or without Matrigel.
- Subcutaneously inject 1×10^7 cells in a volume of 100-200 μL into the flank of each mouse.
- Monitor the mice for tumor formation.
- When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.[\[10\]](#)
- Administer **Chiauranib** (e.g., 10 mg/kg/day) or vehicle control orally once daily.
- Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[\[10\]](#)
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for the specified duration (e.g., 21-28 days).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Visualizations

Chiauranib's multi-targeted nature allows it to disrupt several critical signaling pathways involved in cancer progression.



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Figure 1: Multi-target inhibition mechanism of **Chiauranib**.

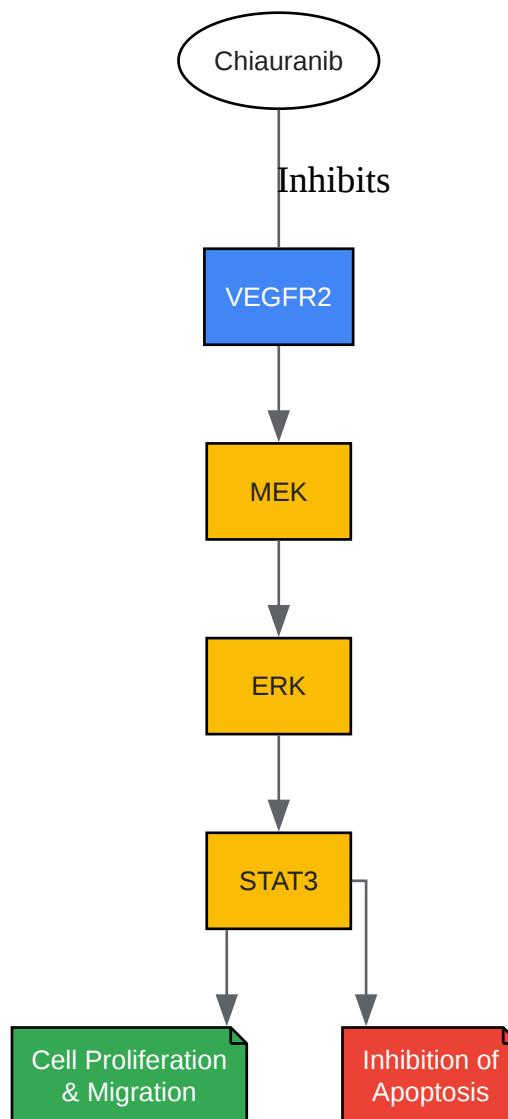
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Figure 2: Inhibition of the VEGFR2/ERK/STAT3 signaling pathway by **Chiauranib**.

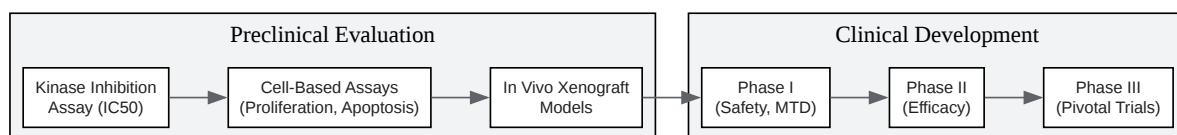
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Figure 3: General experimental workflow for the development of **Chiauranib**.

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